

physical and chemical properties of Sydowimide A

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Sydowimide A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sydowimide A, a natural product isolated from the marine fungus Aspergillus sydowii, has emerged as a molecule of significant interest in biomedical research due to its potent inhibitory activity against several protein tyrosine phosphatases (PTPs). This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Sydowimide A**, with a focus on its potential as a lead compound in drug discovery. Detailed experimental protocols for its isolation and for the assessment of its enzymatic inhibition are provided, alongside structured data presentations and visualizations to facilitate further research and development.

Physicochemical Properties

Sydowimide A exists as two distinct isomers, designated as **Sydowimide A**11a and **Sydowimide A**11b. The comprehensive physicochemical properties are summarized below.



Property	Sydowimide A11a	Sydowimide A11b	Reference
Molecular Formula	C16H16N2O5	C16H16N2O5	[1]
Molecular Weight	316.31 g/mol	316.31 g/mol	Calculated
Appearance	-	-	
Melting Point	Not Reported	Not Reported	-
Solubility	Soluble in DMSO and Methanol	Soluble in DMSO and Methanol	[1]
HRMS-ESI-TOF	Not Reported	Not Reported	

Note: Specific quantitative data for melting point, solubility in a range of solvents, and high-resolution mass spectrometry are not yet available in the published literature.

Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of **Sydowimide A** isomers was primarily achieved through detailed NMR analysis. The 1 H and 1 C NMR data were recorded in DMSO-d₆.[1]

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆) for **Sydowimide A** Isomers[1]



Position	Sydowimide A11a (δ ppm, J in Hz)	Sydowimide A11b (δ ppm, J in Hz)
3-Me	1.15 (d, 7.0)	1.15 (d, 7.0)
3	2.95 (m)	2.95 (m)
4	2.59 (dd, 17.5, 4.5), 3.01 (dd, 17.5, 8.5)	2.59 (dd, 17.5, 4.5), 3.01 (dd, 17.5, 8.5)
1'	-	-
2'	7.55 (s)	7.55 (s)
3'	-	-
OMe	3.65 (s)	3.65 (s)
NH	8.89 (s)	8.89 (s)
1"	-	-
2"/6"	6.81 (d, 8.0)	6.81 (d, 8.0)
3"/5"	7.21 (t, 8.0)	7.21 (t, 8.0)
4"	6.85 (t, 8.0)	6.85 (t, 8.0)

Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆) for **Sydowimide A** Isomers[1]



Position	Sydowimide A11a (δ ppm)	Sydowimide A11b (δ ppm)
2	178.9	178.9
3	33.9	33.9
4	34.9	34.9
3-Me	14.9	14.9
1'	166.9	166.9
2'	129.8	129.8
3'	114.5	114.5
OMe	51.5	51.5
1"	142.0	142.0
2"/6"	116.0	116.0
3"/5"	129.1	129.1
4"	118.9	118.9

Infrared (IR) Spectroscopy

Specific IR spectral data for **Sydowimide A** has not been reported.

UV-Vis Spectroscopy

Specific UV-Vis absorption maxima for **Sydowimide A** have not been reported.

Biological Activity

Sydowimide A has been identified as a potent inhibitor of several protein tyrosine phosphatases (PTPs), which are critical regulators of cellular signaling pathways and are implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders.[1]

Table 3: Inhibitory Activity of **Sydowimide A** against Protein Tyrosine Phosphatases[1]



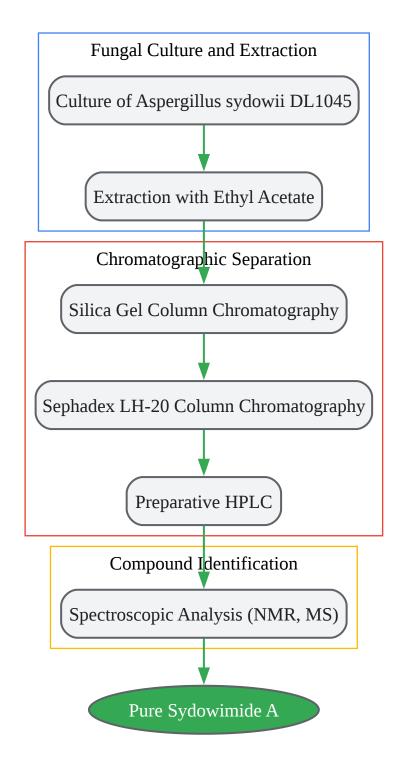
Target Enzyme	IC50 (μM)
SHP1	1.5
ТСРТР	2.4
CD45	18.83

Experimental Protocols Isolation of Sydowimide A from Aspergillus sydowii

The following is a general procedure for the isolation of **Sydowimide A** based on published methods.[1]

Workflow for the Isolation of Sydowimide A





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Caption: Workflow for **Sydowimide A** Isolation.

Methodology:

• Fungal Culture: Aspergillus sydowii DL1045 is cultured in a suitable broth medium.



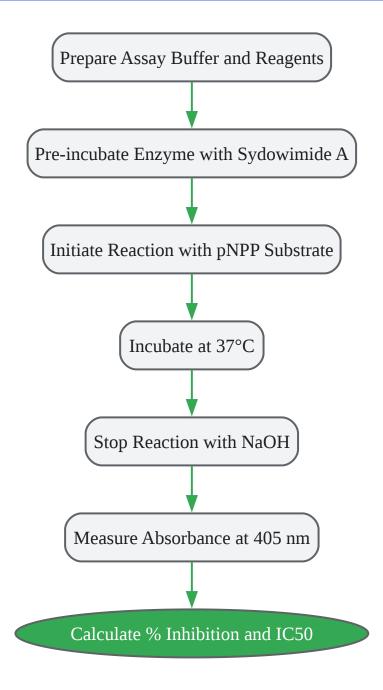
- Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate to obtain a crude extract.
- Initial Fractionation: The crude extract is subjected to silica gel column chromatography using a gradient of solvents (e.g., petroleum ether/ethyl acetate) to yield several fractions.
- Purification: The active fractions are further purified using Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to isolate pure Sydowimide A.
- Structure Elucidation: The structure of the isolated compound is determined by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Protein Tyrosine Phosphatase (PTP) Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of compounds against PTPs, such as SHP1, TCPTP, and CD45, using p-nitrophenyl phosphate (pNPP) as a substrate. This method is based on general procedures for PTP assays.[2][3]

Workflow for PTP Inhibition Assay





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Caption: PTP Inhibition Assay Workflow.

Materials:

- Recombinant human PTPs (SHP1, TCPTP, CD45)
- p-Nitrophenyl phosphate (pNPP)



- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
- Sydowimide A (dissolved in DMSO)
- 96-well microplate
- Microplate reader

Procedure:

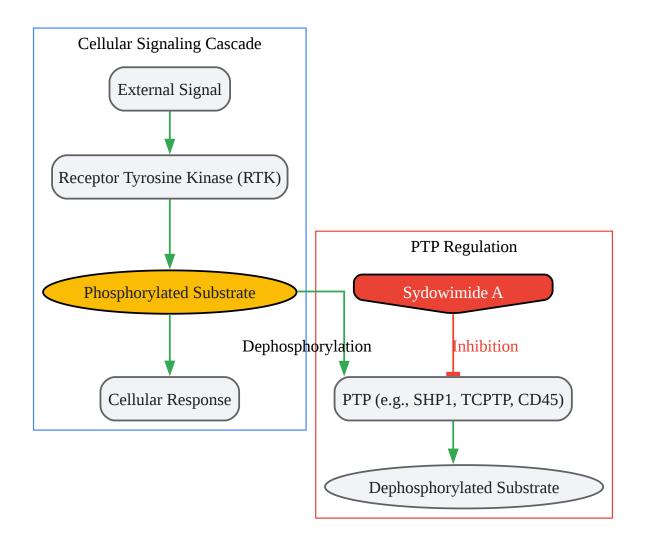
- Prepare a series of dilutions of Sydowimide A in the assay buffer.
- In a 96-well plate, add the PTP enzyme solution to each well.
- Add the different concentrations of Sydowimide A to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature. Include control wells with DMSO only (no inhibitor).
- Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
- Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding a stop solution (e.g., 1 N NaOH).
- Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
- Calculate the percentage of inhibition for each concentration of Sydowimide A relative to the control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway Context

Sydowimide A exerts its biological effects by inhibiting protein tyrosine phosphatases, which are key negative regulators of various signaling pathways. The diagram below illustrates the general mechanism of action.



Simplified Signaling Pathway Inhibition by Sydowimide A



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Caption: Sydowimide A Inhibits PTPs.

This diagram illustrates that in normal cellular signaling, receptor tyrosine kinases are activated by external signals, leading to the phosphorylation of downstream substrates and subsequent cellular responses. Protein tyrosine phosphatases, such as SHP1, TCPTP, and CD45, act as negative regulators by dephosphorylating these substrates, thereby terminating the signal.

Sydowimide A inhibits the activity of these PTPs, leading to a sustained phosphorylated state of their substrates and potentially amplifying downstream signaling.



Conclusion

Sydowimide A represents a promising natural product with potent and selective inhibitory activity against key protein tyrosine phosphatases. Its unique chemical structure and biological activity make it a valuable tool for studying PTP-mediated signaling pathways and a potential starting point for the development of novel therapeutics for a range of human diseases. Further research is warranted to fully elucidate its physicochemical properties, mechanism of action, and therapeutic potential. This technical guide provides a foundational resource to support and accelerate these research endeavors.

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